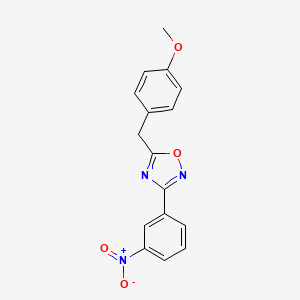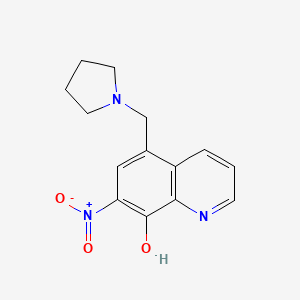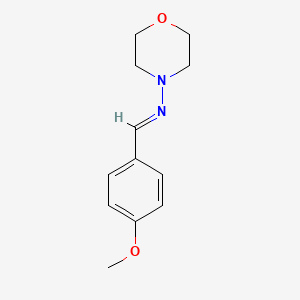![molecular formula C17H10FN3O2 B5542199 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)
6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of heterocyclic compounds, especially those incorporating elements like fluorine and phenyl groups into pyrazolo[3,4-d][1,3]oxazin-4(1H)-one frameworks, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and functional properties.
Synthesis Analysis
Heterocyclic compounds similar to 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one are typically synthesized through multi-step reactions involving key starting materials like amino acids, ketones, and various halogenated compounds. Synthesis may involve condensation, cyclization, and substitution reactions, offering pathways to intricate molecular architectures (Mironovich & Kostina, 2012).
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Potency
Compounds characterized by a fluorine atom at the 6-position, such as 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, have been found to possess significant antimicrobial potency. The electronic and spatial properties of the substituents play crucial roles in enhancing this antimicrobial potency. For instance, compounds with p-fluorophenyl or p-hydroxyphenyl at the 1-position, combined with specific substituents at the 7-position, exhibit excellent in vitro antibacterial potency and in vivo efficacy (Chu et al., 1985).
Cognitive Impairment and Neuropsychiatric Diseases Treatment
These compounds, particularly when designed as phosphodiesterase 1 (PDE1) inhibitors, have shown potential in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. They demonstrate high inhibitory potency and selectivity, contributing to promising therapeutic effects in conditions such as schizophrenia and Alzheimer's disease (Li et al., 2016).
Antitumor Activity
Certain derivatives of 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results against various cancer cell lines, indicating their potential as novel therapeutic agents for cancer treatment (Atta-Allah et al., 2017).
Herbicidal Activity
In the agricultural sector, certain fluorine-containing pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to 6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one, have been synthesized and shown to exhibit herbicidal activity against common agricultural pests (Liu et al., 2006).
Neuroleptic Activity
Compounds within this chemical class have also been explored for their neuroleptic activity. They have demonstrated interesting neuroleptic activity with lower side effects compared to some conventional drugs, suggesting their potential use in treating psychiatric disorders (Cascio et al., 1989).
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-14-9-5-4-8-12(14)16-20-15-13(17(22)23-16)10-19-21(15)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVVJLIBHSKMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)OC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)
![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)